molecular formula C12H13N3O3S B6386136 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine CAS No. 1261991-66-5

5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine

Cat. No.: B6386136
CAS No.: 1261991-66-5
M. Wt: 279.32 g/mol
InChI Key: BWMQKVNYGSFCNA-UHFFFAOYSA-N
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Description

5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a hydroxyl group at the 2-position and a phenyl ring at the 5-position, which is further substituted with a N,N-dimethylsulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the hydroxyl group at the 2-position. The phenyl ring with the N,N-dimethylsulfamoyl group is then attached through a coupling reaction. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Purification processes like recrystallization and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to alter the functional groups, such as converting the sulfonamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 2-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid

Uniqueness

5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine is unique due to the combination of its pyrimidine ring and the N,N-dimethylsulfamoylphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N,N-dimethyl-4-(2-oxo-1H-pyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-15(2)19(17,18)11-5-3-9(4-6-11)10-7-13-12(16)14-8-10/h3-8H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMQKVNYGSFCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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